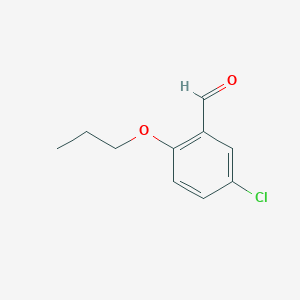

5-Chloro-2-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNXLNLEMYCCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403609 |

Source

|

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27590-75-6 |

Source

|

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aromatic Aldehydes in Organic and Medicinal Chemistry Research

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group directly attached to an aromatic ring. wisdomlib.orgnumberanalytics.com These compounds are of great importance in both organic synthesis and medicinal chemistry due to their reactivity and presence in numerous biologically active molecules. wisdomlib.orgnumberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of more complex organic structures, including pharmaceuticals, dyes, and polymers. fiveable.me The aldehyde group's reactivity allows it to participate in various chemical reactions, such as nucleophilic additions and condensations, making it a valuable tool for chemists to construct new molecular frameworks. numberanalytics.comfiveable.me For instance, aromatic aldehydes are key reactants in the formation of Schiff bases and in the synthesis of diverse heterocyclic compounds like indoles and pyrazoles. wisdomlib.orgwisdomlib.org

Overview of Halogenated and Alkoxylated Benzene Derivatives in Contemporary Pharmaceutical and Materials Science

Benzene (B151609) derivatives containing halogen atoms (halobenzenes) and alkoxy groups (alkoxybenzenes) are fundamental structures in modern science. hopemaxchem.comontosight.ai The introduction of these functional groups onto a benzene ring significantly alters the molecule's physical, chemical, and biological properties. ontosight.ai

Halogenated Benzene Derivatives: The inclusion of halogen atoms can modify a molecule's biological activity, solubility, and metabolic stability, making these derivatives essential intermediates in the pharmaceutical industry for synthesizing antibiotics, anti-cancer agents, and anti-inflammatory drugs. hopemaxchem.com In materials science, halogenation can impart desirable properties such as flame retardancy and chemical resistance to polymers. hopemaxchem.com

Alkoxylated Benzene Derivatives: Alkoxy groups, which consist of an alkyl group bonded to an oxygen atom, also play a crucial role. They can influence the electronic properties of the benzene ring and introduce hydrophobicity. These characteristics are leveraged in the design of liquid crystals and other advanced materials. In medicinal chemistry, alkoxylated benzene derivatives are explored for their potential to interact with biological targets and have been investigated for activities such as antibacterial effects. researchgate.net The synthesis of alkoxybenzenes is an important area of research, with methods being developed to improve efficiency and selectivity. wiley.com

Historical Context of 5 Chloro 2 Propoxybenzaldehyde in Synthetic and Biological Investigations

Alkylation Reactions in the Synthesis of this compound

Alkylation, specifically the formation of an ether bond, is a cornerstone in the synthesis of this compound. This process involves attaching a propyl group to a phenolic precursor, a reaction that can be achieved through several well-established protocols. The most prominent among these is the Williamson ether synthesis, which is widely adapted for preparing aryl ethers.

Williamson Ether Synthesis Approaches Utilizing 5-Chloro-2-hydroxybenzaldehyde as a Precursor

The most direct and commonly cited method for synthesizing this compound is the Williamson ether synthesis, starting from the precursor 5-Chloro-2-hydroxybenzaldehyde. nih.gov This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. masterorganicchemistry.comlibretexts.org It involves two main steps: the deprotonation of the hydroxyl group on 5-Chloro-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide, followed by the reaction of this phenoxide with a propyl halide. masterorganicchemistry.com

The general reaction scheme involves treating 5-Chloro-2-hydroxybenzaldehyde with a suitable base to generate the corresponding sodium or potassium salt. This intermediate then attacks an alkyl halide, such as 1-bromopropane or 1-iodopropane, to yield the final ether product. nih.gov The choice of base and solvent is critical for the reaction's success. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). pressbooks.pubukm.my Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used to dissolve the reactants and facilitate the substitution reaction. nih.govukm.my

One documented synthesis specifies the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-bromopropane to produce this compound in a 90% yield. nih.gov Another similar procedure for a related compound, 4-propoxybenzaldehyde (B1265824), utilizes 4-hydroxybenzaldehyde, bromopropane, potassium carbonate as the base, and potassium iodide (KI) as a catalyst in DMF solvent. ukm.my The addition of KI can enhance the reaction rate by converting the alkyl bromide or chloride into a more reactive alkyl iodide in situ (Finkelstein reaction).

| Reagent/Condition | Role | Common Examples | Source(s) |

| Precursor | Starting material with a hydroxyl group | 5-Chloro-2-hydroxybenzaldehyde | nih.gov |

| Alkylating Agent | Provides the propyl group | 1-Bromopropane, 1-Iodopropane | , nih.gov |

| Base | Deprotonates the hydroxyl group to form a nucleophilic phenoxide | K₂CO₃, NaH, NaOH | , pressbooks.pub, ukm.my |

| Solvent | Dissolves reactants and facilitates the SN2 reaction | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | , nih.gov, ukm.my |

| Catalyst (Optional) | Increases the reactivity of the alkylating agent | Potassium Iodide (KI) | ukm.my |

Optimization of Reaction Conditions for Propoxylation Efficiency

The efficiency of the propoxylation via Williamson ether synthesis is highly dependent on the chosen reaction conditions. Key variables that can be optimized include the nature of the base, the solvent, the temperature, and the presence of catalysts.

Base Selection: The strength of the base is crucial. A strong base like sodium hydride (NaH) ensures the complete and irreversible deprotonation of the phenolic hydroxyl group, which can drive the reaction to completion and maximize the yield of the ether. Weaker bases, such as potassium carbonate (K₂CO₃), are also effective and are often preferred for their lower cost and easier handling. ukm.my However, with weaker bases, the equilibrium between the phenol (B47542) and its phenoxide might not fully favor the product, potentially requiring more stringent conditions like higher temperatures or longer reaction times to achieve high conversion. pressbooks.pub

Solvent Effects: Polar aprotic solvents like DMF, DMSO, and THF are generally the best choices for Williamson ether synthesis. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting a faster SN2 reaction.

Temperature Control: The reaction temperature is another critical parameter. A synthesis of 4-propoxybenzaldehyde specifies an initial stirring at 65°C followed by an increase to 80-85°C for 24 hours after the addition of the alkyl halide. ukm.my Temperature control is essential to balance the reaction rate with the potential for side reactions. Excessively high temperatures can lead to the decomposition of reactants or products or promote elimination reactions, especially if secondary alkyl halides were used.

Alternative Synthetic Pathways to this compound and Related Aromatic Aldehydes

While Williamson ether synthesis is the most direct route, other synthetic strategies can be employed to create the target molecule or related chlorinated aromatic aldehydes. These alternatives include modern one-pot techniques and the chemical modification of other related compounds.

Reductive Amination Strategies for Aldehyde Precursors

Reductive amination is a major chemical transformation used to synthesize amines from carbonyl compounds (aldehydes and ketones). d-nb.infoacs.org This process involves the reaction of an aldehyde, such as this compound, with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation. d-nb.inforesearchgate.net

It is important to clarify that reductive amination is a reaction that consumes an aldehyde to produce an amine. acs.org Therefore, it is not a synthetic pathway to this compound but rather a method for its further functionalization into a corresponding benzylamine (B48309) derivative. For example, studies have shown that substituted benzaldehydes bearing electron-withdrawing halogen groups can be converted into primary amines in very good yields (up to 91%) via cobalt-catalyzed reductive amination using hydrogen gas. d-nb.info This demonstrates a key reaction that the aldehyde functional group of the title compound can undergo.

One-Pot Synthesis Techniques for Chlorinated Aromatic Aldehydes

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers a highly efficient route to complex molecules, including chlorinated aromatic aldehydes.

One such method is a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. nih.govacs.org In this strategy, a substituted bromo-Weinreb amide can be reduced with a reagent like diisobutylaluminium hydride (DIBAL-H) to form a stable hemiaminal intermediate. This "masked aldehyde" can then undergo a subsequent palladium-catalyzed cross-coupling reaction. acs.org This approach allows for the synthesis of various substituted benzaldehydes and has been successfully applied to halogenated substrates. nih.gov

Another classical, albeit older, one-pot method is the Rieche formylation. This reaction can formylate activated aromatic rings using dichloromethyl methyl ether in the presence of a Lewis acid like aluminum trichloride (B1173362) or titanium tetrachloride. researchgate.net While it directly introduces the aldehyde group, it can sometimes yield benzylidene dichloride byproducts. researchgate.net

| Technique | Precursor | Key Reagents | Key Features | Source(s) |

| Reduction/Cross-Coupling | Bromo-substituted Weinreb Amide | DIBAL-H, Organolithium reagent, Pd catalyst | Forms a stable "masked aldehyde" intermediate; good for functionalized aldehydes. | nih.gov, acs.org |

| Rieche Formylation | Activated Aromatic Ring | Dichloromethyl methyl ether, Lewis Acid (e.g., AlCl₃) | Directly introduces a formyl (-CHO) group; can produce byproducts. | researchgate.net |

Reformulation from Other Related Compounds

This compound can also be synthesized by chemically modifying other related aromatic compounds. These transformations typically involve electrophilic substitution or the functional group interconversion of a closely related precursor.

A plausible strategy involves the regioselective chlorination of a propoxy-substituted hydroxybenzaldehyde. For instance, the synthesis of the related compound 5-Chloro-2-hydroxy-4-methylbenzaldehyde is achieved through the selective chlorination of 2-hydroxy-4-methylbenzaldehyde (B1293496) using agents like thionyl chloride (SOCl₂). This principle of electrophilic aromatic substitution could be applied to 2-propoxybenzaldehyde, where the directing effects of the hydroxyl and propoxy groups would guide the chlorine atom to the desired position.

Alternatively, one could start with a compound that already has the correct substitution pattern and perform a functional group transformation. For example, the hydroxylation of an appropriately substituted aryl sulfonium (B1226848) salt can yield a phenol under mild conditions. nih.gov A precursor like (4-chloro-2-formylphenyl)dimethylsulfonium triflate could theoretically be converted to 5-chloro-2-hydroxybenzaldehyde, which is the direct precursor for the Williamson ether synthesis. nih.gov This multi-step approach demonstrates how the target molecule can be built by first establishing the core aldehyde and chloro-substituents, followed by the introduction of the hydroxyl group, and finally, propoxylation.

Condensation Reactions Involving the Aldehyde Moiety of this compound

The aldehyde functional group in this compound serves as a versatile anchor for a variety of condensation reactions, enabling the synthesis of a diverse array of derivatives. These reactions are fundamental in medicinal and materials chemistry for creating new molecular architectures with tailored properties.

Formation of Schiff Bases and Related Imine Derivatives

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. d-nb.infoekb.eg This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). dergipark.org.tr Schiff bases derived from aromatic aldehydes like this compound are generally more stable than their aliphatic counterparts due to conjugation. ekb.egukm.my

The synthesis is often carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol (B145695). researchgate.net The resulting imine derivatives are valuable intermediates and have been explored for their potential biological activities. The general structure of these compounds is characterized by the RHC=N-R' linkage, where R is the 5-chloro-2-propoxyphenyl group and R' is an alkyl or aryl substituent from the primary amine. ukm.my

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine (R'-NH2) | Schiff Base (Imine) | Formation of a C=N double bond |

Aldol (B89426) Condensation and Claisen-Schmidt Reactions for Extended π-Systems

This compound readily participates in aldol and Claisen-Schmidt condensation reactions to generate larger, conjugated π-systems, most notably chalcones. jetir.orgsathyabama.ac.in The Claisen-Schmidt reaction, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide. chemrevlett.com This reaction is a cornerstone for the synthesis of chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one framework. nih.gov

These extended π-systems are of significant interest due to their unique electronic and optical properties. The synthesis typically involves dissolving the aldehyde and a suitable ketone (e.g., acetophenone) in a solvent like ethanol, followed by the addition of a base catalyst. chemrevlett.com The resulting chalcone (B49325) derivatives have been investigated for a wide range of applications. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Ketone (e.g., Acetophenone) | Claisen-Schmidt Condensation | Chalcone |

Hydrazone Formation and Subsequent Transformations

The reaction of this compound with hydrazine (B178648) or its derivatives yields hydrazones. This condensation is analogous to Schiff base formation, involving the reaction of the aldehyde with the terminal nitrogen of the hydrazine. The resulting hydrazones are versatile intermediates that can undergo further transformations, particularly cyclization reactions, to form various heterocyclic compounds. chempap.org

For instance, hydrazones can be used as precursors for the synthesis of pyrazole (B372694) derivatives. organic-chemistry.orgyoutube.com The Knorr pyrazole synthesis, for example, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, which can be conceptually related to the cyclization of a suitably substituted hydrazone. youtube.com These subsequent transformations open avenues to complex molecular scaffolds with potential applications in medicinal chemistry.

| Reactant 1 | Reactant 2 | Initial Product | Subsequent Product (Example) |

| This compound | Hydrazine (or derivative) | Hydrazone | Pyrazole |

Derivatization at the Aromatic Ring of this compound

The aromatic ring of this compound, with its chloro and propoxy substituents, provides sites for further chemical modification, allowing for the synthesis of a wide range of analogs with diverse properties.

Modifications of Halogen and Alkoxy Substituents in Analog Synthesis

The chloro and propoxy groups on the benzaldehyde ring can be modified or replaced to synthesize various analogs. The propoxy group is typically introduced via a Williamson ether synthesis, where the corresponding hydroxybenzaldehyde is treated with a propyl halide in the presence of a base. nih.gov This method allows for the introduction of other alkoxy groups by using different alkyl halides.

The chlorine atom can be a site for nucleophilic aromatic substitution (SNA_r_) reactions, although this typically requires activation by strongly electron-withdrawing groups or the use of very strong nucleophiles. byjus.comlibretexts.org Modifications of these substituents are crucial in structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity of the molecule is investigated. nih.gov For example, replacing the 5-chloro substituent or altering the 2-propoxy group can lead to significant changes in the compound's properties. nih.gov

Introduction of Heterocyclic Moieties via Coupling Reactions

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for introducing heterocyclic moieties onto the aromatic ring of this compound. wikipedia.orgorganic-chemistry.orgacsgcipr.org The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This allows for the coupling of various nitrogen-containing heterocycles to the aromatic ring at the position of the chlorine atom.

These coupling reactions have significantly expanded the ability to synthesize complex aryl amines and their derivatives under relatively mild conditions. wikipedia.org The resulting molecules, which incorporate both the substituted benzaldehyde core and a heterocyclic ring, are of great interest in drug discovery and materials science.

Synthesis of Advanced Scaffolds Incorporating the 5-Chloro-2-propoxybenzyl Fragment

The 5-chloro-2-propoxybenzyl moiety, derived from this compound, serves as a crucial building block in the synthesis of complex heterocyclic scaffolds. Its specific substitution pattern is often exploited in medicinal chemistry to fine-tune the pharmacological profiles of new chemical entities. This section details the synthetic routes to advanced molecular architectures, including sulfonamides, triazoles, and pyridazinones, that incorporate this key fragment.

Preparation of Sulfonamide-Based Derivatives

The synthesis of sulfonamide derivatives incorporating the 5-chloro-2-propoxybenzyl group is a key strategy in the development of therapeutic agents, notably as inhibitors of the NLRP3 inflammasome. nih.gov The general synthetic pathway involves the reductive amination of this compound with pre-synthesized aminoethyl-sulfonamide intermediates. nih.gov

The process typically begins with the preparation of this compound itself, which can be synthesized from its precursor, 5-chloro-2-hydroxybenzaldehyde, through an alkylation reaction with a suitable propyl halide. nih.gov Concurrently, various 4-(2-aminoethyl)benzenesulfonamide (B156865) fragments are prepared. The core reaction involves coupling the aldehyde with the amino-sulfonamide. This is achieved through reductive amination, a one-pot reaction where the aldehyde and amine first form a Schiff base (imine intermediate), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) in a solvent like 1,2-dichloroethane, often with the addition of glacial acetic acid to facilitate the reaction. nih.gov

Once the secondary amine containing the 5-chloro-2-propoxybenzyl moiety is formed, further modifications can be introduced. For instance, the secondary amine can undergo an amide coupling reaction with various carboxylic acids in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine (B128534) (TEA) to yield the final tertiary amide-sulfonamide derivatives. nih.gov This modular approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Table 1: Key Intermediates and Reagents in Sulfonamide Synthesis

| Compound Name | Role in Synthesis |

| This compound | Key electrophile, source of the benzyl (B1604629) fragment |

| 4-(2-aminoethyl)benzenesulfonamide | Nucleophilic partner in reductive amination |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent for the imine intermediate |

| HATU | Coupling agent for amide bond formation |

Construction of Triazole-Bearing Compounds

The 1,2,3-triazole ring is a highly stable and valuable scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds. The construction of molecules bearing both a 1,2,3-triazole ring and the 5-chloro-2-propoxybenzyl fragment is commonly achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgscispace.com

The synthesis starts with the conversion of this compound to its corresponding benzyl azide (B81097) derivative. This is a two-step process: first, the aldehyde is reduced to 5-chloro-2-propoxybenzyl alcohol using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol is then converted to an azide, for example, by treatment with diphenylphosphoryl azide (DPPA) or by conversion to a benzyl halide followed by substitution with sodium azide.

The key cycloaddition step involves reacting the resulting 1-(azidomethyl)-5-chloro-2-propoxybenzene with a terminal alkyne. chemicalbook.com This reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate. scispace.com The reaction proceeds with high regioselectivity, yielding the 1,4-disubstituted-1,2,3-triazole isomer. The versatility of this method allows for the introduction of a wide variety of substituents (R-groups) from a diverse pool of available terminal alkynes, facilitating the exploration of chemical space around the core scaffold.

Table 2: Synthesis of 1,2,3-Triazole Derivatives

| Starting Material | Reagent(s) | Product | Yield |

| 1-(azidomethyl)-5-chloro-2-propoxybenzene | 1-ethynyl-4-fluorobenzene, CuSO₄, Sodium Ascorbate | 1-(5-chloro-2-propoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | 67% chemicalbook.com |

| 1-(azidomethyl)-5-chloro-2-propoxybenzene | 1-ethynyl-4-(trifluoromethyl)benzene, CuSO₄, Sodium Ascorbate | 1-(5-chloro-2-propoxybenzyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | 65% chemicalbook.com |

| 1-(azidomethyl)-5-chloro-2-propoxybenzene | 4-ethynyltoluene, CuSO₄, Sodium Ascorbate | 1-(5-chloro-2-propoxybenzyl)-4-(p-tolyl)-1H-1,2,3-triazole | 63% chemicalbook.com |

Elaboration into Pyridazin-3(2H)-one Derivatives

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. scispace.commdpi.com The synthesis of pyridazinone scaffolds incorporating the 5-chloro-2-propoxybenzyl group can be accomplished through established multi-step sequences, often starting with a condensation reaction.

A common strategy involves the reaction of a β-aroylacrylic acid with hydrazine hydrate (B1144303). To access the required intermediate, this compound can first undergo a Stobbe condensation. For instance, reaction with diethyl succinate (B1194679) in the presence of a strong base like potassium tert-butoxide would yield a mixture of a half-ester and the corresponding dicarboxylic acid after saponification. The resulting α,β-unsaturated acid can then be cyclized.

Alternatively, a more direct route involves the reaction of an appropriate γ-keto acid with hydrazine. researchgate.net Following a general procedure, this compound can be reacted with a compound like levulinic acid (4-oxopentanoic acid) under acidic or basic conditions to form a condensed intermediate. Subsequent treatment of this intermediate with hydrazine hydrate (H₂NNH₂) in a suitable solvent such as ethanol leads to cyclization, forming the dihydropyridazinone ring. A final aromatization step, if required, can be achieved through oxidation to yield the desired pyridazin-3(2H)-one derivative. The specific reaction conditions and intermediates can be varied to influence the substitution pattern on the pyridazinone ring. researchgate.netmdpi.com

Table 3: General Reagents for Pyridazin-3(2H)-one Synthesis

| Reagent | Function |

| γ-Keto Acid (e.g., Levulinic Acid) | Provides the carbon backbone for the heterocyclic ring |

| Hydrazine Hydrate (H₂NNH₂·H₂O) | Source of the two adjacent nitrogen atoms for ring formation |

| Ethanol or Acetic Acid | Common solvents for the cyclization reaction |

| Base (e.g., Sodium Ethoxide) or Acid | Catalyst for initial condensation steps |

Biological Activity and Pharmacological Investigations of 5 Chloro 2 Propoxybenzaldehyde Derivatives

Anti-Inflammasome Activity of 5-Chloro-2-propoxybenzaldehyde Analogs

The NLRP3 inflammasome, a key component of the innate immune system, is implicated in the pathogenesis of numerous inflammatory diseases. Its activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). nih.gov Consequently, the development of NLRP3 inhibitors is a major therapeutic goal. Analogs of this compound have been identified as potent inhibitors of this pathway.

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of this compound derivatives. nih.gov These studies often involve synthesizing a series of analogs and evaluating their ability to inhibit IL-1β release in cellular models, such as lipopolysaccharide (LPS)/ATP-activated murine macrophage J774A.1 cells. nih.gov

Key findings from SAR studies indicate that the 5-chloro and 2-propoxy substituents on the benzyl (B1604629) moiety are important for activity. For instance, the removal of the 5-chloro group can lead to a decrease in inhibitory potency. nih.gov Similarly, modifications to the 2-propoxy group, such as replacing it with a hydroxyl (OH) or amino (NH2) group, also tend to reduce activity, suggesting that hydrophobic interactions at this position are favorable. nih.gov

One study developed a series of sulfonamide-based derivatives and identified compound 19 as a particularly potent NLRP3 inhibitor. nih.gov Another research effort designed a 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold, leading to the discovery of a lead compound with an IC50 value of 0.55 µM for NLRP3 inhibition. nih.gov These findings highlight the versatility of the 5-chloro-2-alkoxybenzaldehyde core in designing effective NLRP3 inhibitors.

| Compound | Modification | Inhibitory Potency (IC50) | Cell Model | Reference |

|---|---|---|---|---|

| MCC950 (Control) | N/A | 8 nM | J774A.1 | nih.gov |

| Analog 2 | Removal of 5-Cl from parent compound | 2-fold decrease vs. parent | J774A.1 | nih.gov |

| Analog 4 | Replacement of 2-propoxy with 2-OH | ~2-fold decrease vs. parent | J774A.1 | nih.gov |

| Compound 19 | Sulfonamide derivative | 0.91 µM | BMDMs | nih.gov |

| Triazole Derivative 8 | 1,2,3-triazole scaffold | 0.55 µM | Unspecified | nih.gov |

Mechanistic studies have confirmed that these compounds can act as direct and selective inhibitors of the NLRP3 inflammasome. nih.govnih.gov The selectivity is a critical attribute, as it minimizes off-target effects. For example, compound 19 was shown to selectively inhibit the NLRP3 inflammasome without significantly affecting the production of other cytokines like IL-6 and TNF-α in LPS-primed cells. nih.gov

The direct interaction with the NLRP3 protein has been confirmed through biophysical assays. Microscale thermophoresis (MST) binding assays demonstrated that compound 19 directly binds to the recombinant NLRP3 protein. nih.gov This direct binding mechanism is a common feature of inflammasome inhibitors and provides a clear basis for their modulatory activity. nih.gov Further studies in bone marrow-derived macrophages (BMDMs) have corroborated the inhibitory potencies observed in cell lines, reinforcing the therapeutic potential of these compounds in inflammasome-driven diseases. nih.gov

Inhibition of NLRP3 Inflammasome Pathway

Antimicrobial Research on this compound Derivatives

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential to inhibit the growth of various bacteria and fungi. bhu.ac.innih.gov

Schiff bases derived from aldehydes are a well-known class of compounds with significant biological activities, including antibacterial effects. bhu.ac.inekb.eg A study involving the synthesis of Schiff bases from 5-Chloro-isopropyl Benzaldehyde (B42025), a structurally related compound, demonstrated their potential against both Gram-positive and Gram-negative bacteria. bhu.ac.in The antibacterial activity was assessed using the agar (B569324) well diffusion method, with compounds 2b and 2c showing notable effectiveness. bhu.ac.in

In another study, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one were synthesized and tested against a panel of bacteria. nih.gov The minimum inhibitory concentration (MIC) values were determined, with compounds P4A and P4B exhibiting good antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Generally, phenolic acids and their derivatives tend to show stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

| Compound Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Schiff Bases (from 5-Chloro-isopropyl Benzaldehyde) | Gram-positive & Gram-negative | Compounds 2b and 2c showed maximum effectiveness. | bhu.ac.in |

| 5-Chloro Benzoxazolinone Derivatives | S. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-) | Compounds P4A and P4B showed good activity, comparable to half that of Ampicillin. | nih.gov |

The antifungal potential of this compound derivatives has also been explored. Benzaldehydes, particularly those with an ortho-hydroxyl group, are known to possess antifungal properties, often by disrupting cellular antioxidation processes. nih.gov

In studies of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, compound P2B showed good antifungal activity against Candida albicans, with potency approximately half that of the standard drug Miconazole. nih.gov Similarly, Schiff bases derived from the related 5-Chloro-isopropyl Benzaldehyde were tested for antifungal properties, with compound 2d showing appreciable results compared to other synthesized compounds in the series. bhu.ac.in These findings suggest that the chlorinated benzaldehyde scaffold is a promising starting point for the development of new antifungal agents.

Evaluation of Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Anticancer and Cytotoxicity Studies of this compound Compounds

The evaluation of cytotoxicity is a fundamental step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic uses. Research on compounds structurally similar to this compound has indicated potential for anti-tumor activity.

Studies on various coumarin (B35378) and pyridinone derivatives have established methodologies for assessing anticancer potential, typically involving in vitro cytotoxicity assays against a panel of human cancer cell lines. nih.govnih.gov For instance, cytotoxicity is often measured using the MTT assay to determine the concentration that inhibits 50% of cell growth (IC50). nih.govmdpi.com

Research on a related compound, 5-chloro-2-hydroxy-4-methylbenzaldehyde, showed cytotoxicity in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 12 to 25 µM. While direct studies on this compound anticancer activity are limited in the reviewed literature, the activity of structurally related compounds suggests this is a viable area for future investigation. The cytotoxic effects are often linked to the induction of apoptosis through mechanisms that can involve caspase activation and mitochondrial pathways. mdpi.com

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Chloro-2-hydroxy-4-methylbenzaldehyde | HeLa | 12-25 µM | |

| MCF-7 | 12-25 µM | ||

| Coumarin Derivative 9c | MDA-MB-231 (Breast Cancer) | 9.33 µM | nih.gov |

| Pyridinone Analog 7b | A375 (Melanoma) | 3.5 µM | nih.gov |

| Pyridinone Analog 7c | A375 (Melanoma) | 4.3 µM | nih.gov |

In Vitro Efficacy against Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against several human cancer cell lines in laboratory settings.

One area of investigation involves the synthesis of imine-sulfadiazine compounds, where this compound is reacted with sulfadiazine (B1682646). These derivatives have been assessed for their anticancer activity against breast cancer MCF-7 cells, showing dose-dependent cytotoxicity. researchgate.net The increased lipophilicity of these compounds, due to the imine functional group, is believed to enhance their ability to penetrate cancer cells. researchgate.net

Another study focused on olefin-pyridinone derivatives, which incorporate structural elements from tamoxifen (B1202) and ilicicolin H. nih.gov When tested against the A375 human melanoma cell line, two such compounds, 7b and 7c, exhibited significant antiproliferative activity with IC50 values of 3.5 µM and 4.3 µM, respectively. nih.gov An IC50 value below 10 µM is generally considered indicative of therapeutically relevant activity. nih.gov Furthermore, another derivative, 7g, showed potent inhibition of patient-derived metastatic melanoma cells with an IC50 value of 400 nM. nih.gov

Naphthalimide-benzimidazole hybrids derived from precursors related to this compound have also been evaluated for their in vitro anticancer activity. These compounds were tested against a panel of sixty human tumor cell lines across nine different cancer types, including leukemia, non-small-cell lung, colon, CNS, melanoma, ovarian, prostate, and breast cancer. google.com

Additionally, research on 1-(3-Chloro-2-propoxyphenyl)-ethylamine, synthesized from 3-chloro-2-propoxybenzaldehyde, has indicated promising antitumor properties, particularly against lung (A-549) and breast (MDA-MB-468) cancer cell lines. Studies have shown significant inhibition of cell proliferation at various concentrations.

The cytotoxic activity of sodium 5,6-benzylidene-L-ascorbate (SBA), a benzaldehyde derivative, was investigated against eight human cancer cell lines and three normal human cell lines. SBA displayed slightly higher cytotoxicity against tumor cells compared to normal cells. researchmap.jp The human myelogenous leukemia cell lines (HL-60, ML-1, KG-1) were the most sensitive to SBA. researchmap.jp

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Imine-sulfadiazine | MCF-7 (Breast) | Dose-dependent cytotoxicity | researchgate.net |

| Olefin-pyridinone (7b) | A375 (Melanoma) | IC50 = 3.5 µM | nih.gov |

| Olefin-pyridinone (7c) | A375 (Melanoma) | IC50 = 4.3 µM | nih.gov |

| Olefin-pyridinone (7g) | Patient-derived metastatic melanoma | IC50 = 400 nM | nih.gov |

| Naphthalimide-benzimidazole | 60 human tumor cell lines | Anticancer activity | google.com |

| 1-(3-Chloro-2-propoxyphenyl)-ethylamine | A-549 (Lung), MDA-MB-468 (Breast) | Inhibition of cell proliferation | |

| Sodium 5,6-benzylidene-L-ascorbate (SBA) | HL-60, ML-1, KG-1 (Leukemia) | High sensitivity | researchmap.jp |

Structure-Toxicity Relationships

The relationship between the chemical structure of this compound derivatives and their toxicity is a critical aspect of their development as therapeutic agents.

In a study of NLRP3 inflammasome inhibitors, various analogs were synthesized to evaluate the role of different substitutions on the benzyl moiety. nih.gov While most of the synthesized compounds did not show significant cytotoxicity at a concentration of 10 μM in J774A.1 and HEK293 cells, some exceptions were noted. nih.gov For instance, compound 13 led to a 19% and 11% reduction in cell viability for J774A.1 and HEK293 cells, respectively. nih.gov This suggests that specific structural modifications can influence the toxicity profile of these derivatives.

The lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids, often plays a role in its biological activity and toxicity. The introduction of an imine functional group in sulfadiazine derivatives, for example, increases their lipophilicity, which is thought to improve their penetration into cells and contribute to their enhanced antibacterial and anticancer properties. researchgate.net

The study of aldehydes with a benzene (B151609) ring has led to their classification into subcategories to better understand their structure-activity relationships regarding skin sensitization. researchgate.net Factors such as the electronic effects of substituents on the aldehyde group can influence reactivity and potential for toxicity. researchgate.net

Enzyme Inhibition Studies Involving this compound Analogs

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are implicated in various diseases.

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net A number of molecules with diverse chemical structures have been identified as potent and selective PTP1B inhibitors. researchgate.net

Butenolide derivatives have shown a range of pharmacological activities, and some have been found to have α- and β-glucosidase inhibitory activities. mdpi.com Recent studies have explored the effects of butenolides on PTP1B. mdpi.com For instance, six racemic butenolide derivatives were synthesized, and four of them displayed a significant PTP1B inhibitory effect. mdpi.com The differing IC50 values of the enantiomers of one of these derivatives against PTP1B suggest that the stereochemistry at the C-4 position may influence their inhibitory effect. mdpi.com

Other research has focused on benzoylsulfonamide derivatives as PTP1B inhibitors. One such compound, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide, was identified as a potent and selective PTP1B inhibitor with an IC50 value of 0.25 µM. researchgate.net

Rho-associated kinase (ROCK) inhibitors are being investigated for various therapeutic applications. A high-throughput screening campaign identified a hit series of ROCK inhibitors, which were then optimized through structure-activity relationship studies. osti.gov This led to the discovery of a potent and selective dual ROCK1 and ROCK2 inhibitor. osti.gov Co-crystal structures of an early lead compound with PKA, ROCK1, and ROCK2 provided crucial structural information for further design and optimization. osti.gov

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and for certain cancers. nih.gov A series of acrylamide-based novel DHODH inhibitors were designed and synthesized. nih.gov Through structure-guided optimization, potent compounds were discovered with IC50 values in the double-digit nanomolar range. nih.gov The most potent of these compounds also demonstrated favorable pharmacokinetic properties. nih.gov

Rho-associated Kinase (ROCK) Inhibition

Other Pharmacological Effects and Biological Applications

Beyond anticancer and enzyme inhibitory activities, derivatives of this compound have been explored for other pharmacological effects.

Derivatives have been synthesized as NLRP3 inflammasome inhibitors. nih.gov The NLRP3 inflammasome is a component of the innate immune system that, when activated, can contribute to inflammatory diseases. nih.gov The development of potent analogs with improved pharmacokinetic properties is an ongoing area of research. nih.gov

Derivatives of this compound are also used as intermediates in the synthesis of various organic compounds and have applications in the development of new materials. ukm.my For example, 1-(3-Chloro-2-propoxyphenyl)-ethylamine, synthesized from 3-chloro-2-propoxybenzaldehyde, has shown potential as an antimicrobial agent and has been investigated for its neuropharmacological effects, including potential antidepressant properties.

Antidepressant Activity Evaluations

The potential of this compound derivatives as antidepressant agents has been explored through their interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters like serotonin (B10506) and dopamine, which are implicated in the pathophysiology of depression. nih.govnih.gov

Research into halogenated flavones, synthesized from precursors including 4-propoxybenzaldehyde (B1265824), revealed selective and potent inhibition of MAO-B. nih.gov One chlorinated derivative, in particular, demonstrated a very low IC50 value of 19 nM and high selectivity for MAO-B, over 5000 times that for MAO-A. nih.gov This high degree of selectivity is a desirable characteristic for potential antidepressant drugs, as it may reduce the risk of certain side effects associated with non-selective MAO inhibitors. semanticscholar.org

Further studies on other halogenated flavone (B191248) derivatives showed that many exhibited MAO-B inhibition with IC50 values under 1 µM, and several had values below 100 nM. nih.gov The structure-activity relationship indicated that the presence and position of the halogen atom significantly influence the inhibitory activity and selectivity. nih.gov For instance, replacing a chlorine atom with fluorine was found to decrease the affinity for MAO-B while increasing inhibition of MAO-A. nih.gov

In broader studies of antidepressant compounds, derivatives containing thiophene (B33073) and tetrazole moieties have also been synthesized and evaluated. nih.gov One such derivative, compound 4i, showed significant antidepressant activity in forced swim and tail suspension tests, reducing immobility time by 55.33% compared to the control group. nih.gov This effect was linked to an increase in 5-hydroxytryptamine (5-HT) concentration in the mouse brain, suggesting a mechanism of action involving the serotonergic system. nih.gov Molecular docking studies further supported these findings, indicating significant interactions with the 5-HT1A receptor. nih.gov

Pyridazin-3-one derivatives have also been investigated for their antidepressant effects. researchgate.net Certain compounds in this series significantly reduced immobility time in the forced swimming test without causing motor impairment, suggesting potential therapeutic value for managing depression. researchgate.net

Antidiabetic Potency Investigations

The antidiabetic potential of derivatives related to this compound has been primarily investigated through their ability to inhibit α-glucosidase. frontiersin.orgresearchgate.net This enzyme plays a key role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.orgfrontiersin.org

One study synthesized an α-tetralone condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN), through a reaction involving 4-propoxybenzaldehyde. tandfonline.comtandfonline.com The antidiabetic activity of PBDN was evaluated using an α-amylase inhibition assay at various concentrations. The results showed a dose-dependent inhibitory effect, with the percentage of inhibition increasing with higher concentrations of the compound. At a concentration of 500 µg/mL, PBDN exhibited 83.08% inhibition, which was comparable to the standard drug acarbose (B1664774) (85.32%). tandfonline.com

| Concentration (µg/mL) | PBDN Inhibition (%) | Acarbose Inhibition (%) |

|---|---|---|

| 10 | 12.82 | 13.37 |

| 50 | 23.47 | 24.15 |

| 125 | 51.69 | 53.67 |

| 250 | 70.45 | 73.48 |

| 500 | 83.08 | 85.32 |

In other research, novel flavonoid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.org All the synthesized derivatives demonstrated excellent inhibitory effects. One derivative, in particular, which contained a bromine group, showed the highest activity with an IC50 value of 15.71 ± 0.21 μM. frontiersin.org Kinetic studies revealed a reversible and mixed-type inhibition mechanism for this compound. frontiersin.org Molecular docking simulations suggested that the derivative binds tightly to the active site of α-glucosidase. frontiersin.org

Similarly, a study on 3-amino-2,4-diarylbenzo rsc.orgjst.go.jpimidazo[1,2-a]pyrimidines found that several derivatives were potent inhibitors of both yeast and rat α-glucosidase. nih.gov The most active compound exhibited an IC50 value of 45.04 μM against rat α-glucosidase, making it more potent than the standard drug acarbose. nih.gov

Antioxidant Activity Assessments

The antioxidant properties of derivatives of this compound have been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

The α-tetralone condensate PBDN, synthesized from 4-propoxybenzaldehyde, was tested for its antioxidant activity at different concentrations. tandfonline.comtandfonline.com The study revealed a concentration-dependent increase in antioxidant activity. However, its free radical scavenging ability was found to be lower than that of the standard antioxidant, vitamin C. tandfonline.com At the highest tested concentration of 500 µg/mL, PBDN showed 27.26% inhibition in the DPPH assay, whereas vitamin C exhibited 83.44% inhibition. tandfonline.com

| Concentration (µg/mL) | PBDN Inhibition (%) | Vitamin C Inhibition (%) |

|---|---|---|

| 10 | 5.02 | 12.42 |

| 50 | 8.07 | 20.36 |

| 125 | 12.61 | 51.62 |

| 250 | 17.43 | 70.28 |

| 500 | 27.26 | 83.44 |

Other studies have also highlighted the antioxidant potential of related compounds. For instance, novel polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones were synthesized and evaluated for their antioxidant capacity. One of the compounds demonstrated significant ABTS+ scavenging activity (19%) and potent inhibition of soybean lipoxygenase (IC50 = 10 µM). nih.govmdpi.com

Applications in Biosensing and Electrochemical DNA Sensors

Derivatives of this compound have potential applications in the field of biosensing, particularly in the development of electrochemical DNA (E-DNA) sensors. ukm.myresearchgate.net These sensors utilize a recognition layer, or spacer, to immobilize DNA onto an electrode surface, which is crucial for detection. ukm.my

Schiff base compounds derived from aromatic aldehydes, such as 4-propoxybenzaldehyde, have been synthesized and characterized for their potential use as linkers in E-DNA sensors. ukm.my These compounds are believed to offer stability and enhance the selectivity and sensitivity of sensor detection due to their aromatic structure. ukm.myscience.gov The synthesis of a Schiff base from 4-propoxybenzaldehyde and its characterization using techniques like FTIR, UV-Vis, and NMR have been reported. ukm.my The presence of an imine group (C=N) is a key feature of these Schiff bases, and its electronic properties are important for their application in sensors. ukm.my Future research aims to apply these compounds as linkers in E-DNA sensors for applications such as cancer detection. ukm.my

E-DNA sensors often rely on changes in the conformation and dynamics of an electrode-bound DNA probe upon target binding. nih.govnih.gov This change affects the efficiency of electron transfer between a redox label on the probe and the electrode, which can be measured electrochemically. nih.govrsc.org The development of stable and sensitive linkers is a critical aspect of improving the performance of these sensors. ukm.my

α1-Adrenoceptor (AR) Blocking Properties

Derivatives of this compound have been investigated for their ability to act as antagonists at α1-adrenoceptors. acs.orgmdpi.comresearchgate.net These receptors are involved in various physiological processes, and their blockage can have therapeutic effects in conditions like benign prostatic hyperplasia (BPH). acs.org

In one study, a series of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives were designed and synthesized based on a pharmacophore model for α1-AR antagonists. acs.org These compounds were evaluated for their binding affinity to α1-AR, α2-AR, and 5-HT1A serotoninergic receptors. acs.org The results of radioligand binding assays showed that some of the synthesized compounds had a high affinity for α1-adrenoceptors. acs.org

Another study focused on the synthesis and evaluation of novel silodosin-based arylsulfonamide derivatives as potent α1-adrenoceptor antagonists with a potential uroselective profile. mdpi.com The aim was to develop compounds with increased α1A-AR properties, which could be beneficial for the treatment of BPH. mdpi.com

Furthermore, research on nuciferine (B1677029) and roemerine (B1679503) enantiomers revealed their antagonistic activity at both 5-HT2 and α1 receptors. rsc.org (R)-roemerine was identified as a potent antagonist at 5-HT2A and 5-HT2C receptors with good selectivity over α1 receptor subtypes. rsc.org

The design and synthesis of novel 7-mercaptocoumarin derivatives also led to the discovery of potent α1-AR antagonists. jst.go.jp Structure-activity relationship studies indicated that specific structural features, such as a small hydrophobic group at the terminal heterocyclic ring and ortho substituents on the phenyl ring of the phenylpiperazine moiety, were crucial for α1-AR antagonistic activity. jst.go.jp

Structure Activity Relationship Sar Studies of 5 Chloro 2 Propoxybenzaldehyde Analogs

Impact of the 2-Propoxy and 5-Chloro Substituents on Biological Activity

The substituents on the benzaldehyde (B42025) ring, specifically the 2-propoxy and 5-chloro groups, play a crucial role in modulating the biological activity of this class of compounds. SAR studies have been conducted to elucidate the importance of these groups, particularly in the context of NLRP3 inflammasome inhibition. nih.gov

The 2-propoxy group appears to be important for hydrophobic interactions with target proteins. nih.gov Research into analogs designed to understand the role of this substituent revealed that replacing the 2-propoxy group with other functionalities significantly impacts activity. For instance, replacing the 2-hydroxy (a precursor) with a 2-amino group led to a decrease in inhibitory potency. This suggests that a hydrogen bond donor is not favored at this position and highlights the significance of the alkoxyl moiety's potential hydrophobic interactions with the NLRP3 protein. nih.gov

Further modifications at the 2-position showed that changing the electron-donating 2-propoxy group to electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) resulted in analogs with comparable potency to the parent compound. nih.gov However, replacing the entire 5-chloro-2-propoxybenzyl moiety with a 2-furan analog led to a significant drop in potency, reinforcing the importance of the substituted benzyl (B1604629) ring structure. nih.gov Conversely, substituting the 5-chloro-2-propoxybenzyl with a 2,3-methylenedioxybenzyl group maintained the inhibitory potency. nih.gov

The 5-chloro substituent also contributes significantly to the activity profile. The presence of a chlorine atom on an aromatic ring can increase lipophilicity, which may enhance passage through cell membranes or improve binding within lipophilic pockets of a target protein. researchgate.net It can also prevent metabolic hydroxylation at that position. researchgate.net In the development of NLRP3 inhibitors, analogs were specifically designed to understand the contribution of the 5-chloro substituent to the observed biological activities. nih.gov

| Compound Modification | Substituent at 2-Position | Substituent at 5-Position | Resulting Biological Activity (Relative to Parent Compound) |

|---|---|---|---|

| Replacement of 2-propoxy with CF₃ | -OCF₃ | -Cl | Comparable potency |

| Replacement of 2-propoxy with NO₂ | -NO₂ | -Cl | Comparable potency |

| Replacement of 2-hydroxy with NH₂ | -NH₂ | -Cl | Decreased potency |

| Replacement of 5-chloro-2-propoxybenzyl with 2,3-methylenedioxybenzyl | 2,3-methylenedioxy | Retained potency | |

| Replacement of 5-chloro-2-propoxybenzyl with 2-furan | 2-furan moiety | Significantly decreased potency |

Role of the Benzyl Moiety and Linker Length in Pharmacological Profiles

The benzyl moiety derived from 5-chloro-2-propoxybenzaldehyde serves as a critical structural anchor. Its replacement often leads to significant changes in activity. For example, replacing the 5-chloro-2-propoxybenzyl moiety in one series of NLRP3 inhibitors retained potency, while the same modification in a different series led to an approximately 8-fold decrease in potency, suggesting its interaction is context-dependent. nih.gov

The linker connecting the substituted benzyl moiety to other parts of the molecule is a key determinant of the pharmacological profile. The length and flexibility of this linker can dictate the compound's ability to adopt the optimal conformation for binding to its target. Studies on various classes of compounds have consistently shown that linker length is critical. ingentaconnect.comnih.govresearchgate.net

In one study on cholinesterase inhibitors, the inhibitory activity decreased as the linker length increased in dimethylamine (B145610) and diethylamine (B46881) series of compounds. mdpi.com Conversely, for a different set of compounds targeting cholinesterases, an improvement in inhibitory activity was noted with increasing linker length. rsc.org In the design of PTP1B inhibitors, it was found that a six-atom linker yielded the best activity and selectivity. ingentaconnect.com Similarly, in the development of antitumor agents, synthesizing hybrids with varying linker lengths was a key strategy to probe structural requirements for optimal activity. researchgate.net These findings underscore that there is no universal rule for linker length; it must be optimized for each specific target and scaffold. researchgate.net

| Compound Class / Target | Observation on Linker Length | Reference |

|---|---|---|

| Cholinesterase Inhibitors (Chalcone-based) | Activity decreased with increased linker length in some series. | mdpi.com |

| Cholinesterase Inhibitors (Benzyloxy-based) | Improved activity with increased linker length. | rsc.org |

| PTP1B Inhibitors | A six-atom linker provided the best activity and selectivity. | ingentaconnect.com |

| Antitumor Agents (Benzimidazole-based) | Activity increased with the length of the contact between moieties. | nih.gov |

| Antitumor Agents (Pyrrolobenzodiazepine-naphthalimide hybrids) | Linker length is a critical modulator of biological activity. | researchgate.net |

Influence of Substituent Bulkiness and Electron Density on Efficacy and Selectivity

The steric bulk and electronic properties (electron-donating or electron-withdrawing nature) of substituents are classical parameters manipulated in SAR studies to fine-tune ligand-receptor interactions.

Electron Density: The electronic nature of substituents on the benzaldehyde ring can influence reactivity and biological activity. In some contexts, electron-donating groups enhance activity, while in others, electron-withdrawing groups are preferred. For example, in the synthesis of certain indole (B1671886) derivatives, aldehydes with electron-donating groups led to higher yields, whereas electron-withdrawing groups resulted in lower yields. rsc.org In contrast, for a series of vanillic acid derivatives, the presence of an electron-withdrawing chloro group was found to improve antibacterial activity. grafiati.com In the case of specific PTP1B inhibitors, however, modifying the phenyl ring with either electron-donating or electron-withdrawing groups had little influence on the inhibitory activity, suggesting that electronic effects are not always a dominant factor. ingentaconnect.com

Substituent Bulkiness: Steric hindrance, or the bulkiness of a substituent, can affect how a molecule fits into a binding pocket. A bulky group might provide more extensive van der Waals contacts, enhancing affinity, or it could cause steric clashes that prevent binding. The benzyloxy group, for instance, provides more steric bulk than a methoxy (B1213986) group. In the development of PTP1B inhibitors, it was observed that introducing bulky substituent groups had a positive impact on selectivity. ingentaconnect.com Similarly, for another series of inhibitors, increasing the bulk of a substituent (from hydrogen to methyl or phenyl) led to excellent activity. ingentaconnect.com However, excessive bulk can be detrimental; aromatic aldehydes with very bulky groups like tert-butyl have shown lower yields in certain reactions due to steric hindrance. rsc.org

These findings illustrate a delicate balance. The optimal substituent in terms of bulk and electronic character is highly dependent on the specific topology and chemical environment of the target's binding site.

Rational Design Strategies Guided by SAR Insights

Rational design is a strategy that leverages the understanding of a biological target and the SAR of existing ligands to create more effective and selective compounds. nih.gov This approach is a cornerstone of modern drug discovery and has been successfully applied to analogs related to this compound. nih.govnih.gov

A prime example is the development of novel NLRP3 inhibitors. Based on the SAR of a lead compound, researchers designed a new scaffold where the amide moiety was replaced by a 1,2,3-triazole ring. nih.gov This design was guided by the knowledge that the 5-chloro-2-propoxybenzyl group was a key pharmacophore and that the triazole moiety could offer favorable properties. This rational approach led to the identification of a new, potent, and selective NLRP3 inhibitor. nih.gov

Similarly, SAR studies that reveal the importance of specific structural features, such as the need for a hydrophobic group at the 2-position or an optimal linker length, provide direct guidance for further structural optimization. nih.govnih.gov For instance, after identifying the contributions of different parts of a lead molecule, medicinal chemists can focus their synthetic efforts on modifying specific regions to enhance potency or improve drug-like properties. nih.gov The use of co-crystal structures of lead compounds bound to their target protein provides the most powerful tool for rational design, allowing for precise, structure-based modifications to improve binding affinity and selectivity. osti.gov

Initial Screening/Discovery: Identify a hit compound, such as one containing the this compound scaffold.

SAR Exploration: Synthesize and test a series of analogs to understand the contribution of each part of the molecule (e.g., the benzyl moiety, linker, other substituents). nih.gov

Develop SAR Model: Formulate a hypothesis about which structural features are essential for activity.

Rational Design: Use this model, often aided by computational chemistry and structural biology, to design a new generation of compounds with predicted improvements in activity, selectivity, or physicochemical properties. nih.govosti.gov

Synthesis and Testing: Synthesize the designed compounds and evaluate them biologically to validate the design hypothesis, further refining the SAR model.

This cycle of design, synthesis, and testing, informed by accumulating SAR data, is a proven strategy for advancing hit compounds into clinical candidates. nih.gov

Advanced Spectroscopic and Characterization Methodologies in 5 Chloro 2 Propoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in the 5-Chloro-2-propoxybenzaldehyde molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

The aldehyde proton is the most deshielded, appearing as a sharp singlet at approximately 10.33 ppm. nih.gov The aromatic region displays a complex pattern corresponding to the three protons on the benzene (B151609) ring. A doublet at 7.62 ppm (J = 2.80 Hz) and a multiplet around 7.69 ppm can be assigned to the aromatic protons, along with a doublet at 7.29 ppm (J = 8.92 Hz). nih.gov

The propoxy group gives rise to three distinct signals. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) appear as a triplet around 4.12 ppm (J = 6.40 Hz). nih.govnih.gov The adjacent methylene protons (-CH₂-) are observed as a multiplet in the range of 1.75-1.84 ppm. nih.gov Finally, the terminal methyl protons (-CH₃) resonate as a triplet at approximately 1.03 ppm (J = 7.40 Hz). nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.33 | Singlet | - | Aldehyde (-CHO) |

| 7.69 | Multiplet | - | Aromatic (Ar-H) |

| 7.62 | Doublet | 2.80 | Aromatic (Ar-H) |

| 7.29 | Doublet | 8.92 | Aromatic (Ar-H) |

| 4.12 | Triplet | 6.40 | Propoxy (-OCH₂-) |

| 1.75-1.84 | Multiplet | - | Propoxy (-CH₂-) |

| 1.03 | Triplet | 7.40 | Propoxy (-CH₃) |

| Data obtained in DMSO-d₆ nih.govnih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments. While specific literature data for this compound is limited, the expected chemical shifts can be inferred from its structure and comparison with similar compounds like 4-propoxybenzaldehyde (B1265824). ukm.my

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically above 190 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon atom bonded to the oxygen (C-O) being the most deshielded among them. The carbon bearing the chlorine atom (C-Cl) will also have a characteristic shift. The three carbons of the propoxy group will resonate in the upfield region, with the O-CH₂ carbon appearing around 70 ppm, followed by the central -CH₂- and the terminal -CH₃ carbon at the most upfield position. For the analogue 4-propoxybenzaldehyde, these carbons appear at 69.87 ppm, 22.41 ppm, and 10.42 ppm, respectively. ukm.my

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Shift (δ) ppm | Assignment |

| >190 | Aldehyde (C=O) |

| 110-160 | Aromatic & Vinylic Carbons (Ar-C) |

| ~70 | Propoxy (-OCH₂-) |

| ~22 | Propoxy (-CH₂-) |

| ~10 | Propoxy (-CH₃) |

| Predicted ranges based on functional group analysis and data from analogues like 4-propoxybenzaldehyde. ukm.my |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex ¹H and ¹³C spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). nih.gov For this compound, COSY would show cross-peaks connecting the adjacent protons within the propoxy chain (-OCH₂- with -CH₂- and -CH₂- with -CH₃). It would also reveal couplings between adjacent protons on the aromatic ring, helping to delineate their specific positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). tandfonline.com This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at 10.33 ppm would correlate to the aldehyde carbon signal, and the proton signals of the propoxy group would correlate to their respective carbon signals. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). tandfonline.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the aldehyde proton signal would show an HMBC correlation to the aromatic ring carbon it is attached to (C1), confirming the placement of the aldehyde group. Similarly, the -OCH₂- protons would show correlations to the aromatic carbon C2, confirming the position of the propoxy ether linkage. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation, though less critical for the primary structural elucidation of a relatively rigid molecule like this one.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, confirming the presence of key functional groups and characterizing the electronic system of the molecule.

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretch from the aldehyde group, expected in the region of 1690-1710 cm⁻¹. For comparison, the C=O stretch in 4-propoxybenzaldehyde appears at 1693 cm⁻¹. ukm.my The spectrum would also show C-O stretching vibrations from the propoxy ether linkage, typically found around 1250 cm⁻¹. ukm.my Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the propoxy group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2970, ~2880 | C-H Stretch | Aliphatic (Propoxy) |

| ~1700 | C=O Stretch | Aldehyde |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ether |

| 600-800 | C-Cl Stretch | Aryl Halide |

| Expected ranges based on standard FTIR correlation tables and data from analogues. ukm.my |

Electronic Transition Analysis and Conjugation Effects (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems by measuring electronic transitions between molecular orbitals. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. researchgate.net

The highly conjugated system of the substituted benzene ring and the aldehyde group gives rise to intense π→π* transitions, typically observed as strong absorption bands in the UV region. For the related 4-propoxybenzaldehyde, these transitions occur at λmax values of 218 nm and 274 nm in acetonitrile. ukm.my The presence of the chlorine atom and the specific substitution pattern on this compound will influence the exact position and intensity of these bands. A weaker n→π* transition, associated with the non-bonding electrons on the aldehyde oxygen, is also expected at a longer wavelength, though it may be obscured by the more intense π→π* bands. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₀H₁₁ClO₂, Molecular Weight: 198.65 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. calpaclab.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses, influenced by the substituted benzaldehyde (B42025) core. Aromatic aldehydes are known to produce several characteristic fragments. miamioh.edu The most prominent fragmentation pathways anticipated for this molecule include:

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺. docbrown.info

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group results in a [M-29]⁺ fragment. docbrown.info

Loss of carbon monoxide (CO): Rearrangement and loss of CO from the molecular ion can produce a [M-28]⁺ fragment. docbrown.info

Alpha-cleavage of the propoxy group: The C-O bond of the ether linkage can cleave, leading to the loss of a propoxy radical (•OCH₂CH₂CH₃) to form a [M-59]⁺ ion.

McLafferty-type rearrangement: The propoxy chain can undergo rearrangement, leading to the loss of propene (CH₃CH=CH₂) and the formation of a [M-42]⁺ ion corresponding to 5-chloro-2-hydroxybenzaldehyde radical cation.

Loss of a chlorine atom (Cl•): Cleavage of the C-Cl bond would result in a [M-35]⁺ fragment. Studies on other ortho-chlorinated aromatic compounds have shown that the loss of an ortho-chlorine can be a significant fragmentation pathway. nih.gov

The predicted fragmentation pattern provides a fingerprint for the identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on established fragmentation patterns for analogous substituted benzaldehydes.

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Reference |

|---|---|---|---|

| 198 | [C₁₀H₁₁³⁵ClO₂]⁺ | - | calpaclab.com |

| 197 | [C₁₀H₁₀³⁵ClO₂]⁺ | H | miamioh.edudocbrown.info |

| 170 | [C₉H₈³⁵ClO]⁺ | CO | docbrown.info |

| 169 | [C₉H₈³⁵ClO]⁺ | CHO | docbrown.info |

| 163 | [C₁₀H₁₁O₂]⁺ | Cl | nih.gov |

| 156 | [C₇H₆³⁵ClO]⁺ | C₃H₆ (propene) | - |

| 139 | [C₇H₄³⁵ClO]⁺ | C₃H₇O | - |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. forcetechnology.com

While specific crystallographic data for this compound has not been detailed in the reviewed literature, analysis of related substituted benzaldehyde derivatives provides a clear indication of the expected results. iucr.orgrsc.orgnih.gov An XRD study of this compound would first involve growing a suitable single crystal. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the structure. jocpr.com

The analysis would reveal:

The conformation of the propoxy group relative to the benzene ring.

The planarity of the benzaldehyde moiety.

The precise bond lengths of C-Cl, C-O, C=O, and bonds within the aromatic ring.

The arrangement of molecules in the unit cell, identifying the crystal system and space group.

For illustrative purposes, the table below shows typical crystallographic data that would be obtained, based on published data for a related multi-substituted benzaldehyde derivative. ugr.es

Table 2: Example of Crystallographic Data Obtainable via XRD Data presented is for 2-(benzyloxy)-3,5-dibromobenzaldehyde, a structurally related compound, to illustrate the type of information generated. ugr.es

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 4.0992 |

| b (Å) | 17.1619 |

| c (Å) | 18.9382 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1332.3 |

| Z (Molecules per unit cell) | 4 |

Microwave Spectrum Analysis for Molecular Conformation and Rotational Constants

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extremely precise information about molecular geometry and conformation by determining the molecule's principal moments of inertia and, from them, its rotational constants (A, B, and C). fudan.edu.cn

For a molecule like this compound, microwave spectroscopy would be capable of distinguishing between different conformers that may exist in the gas phase. These conformers would arise from the rotation around the C-O bond of the propoxy group and the C-C bond of the aldehyde group. Each distinct conformer has a unique set of rotational constants, allowing for their individual characterization. acs.org

The analysis of the microwave spectrum is further complicated but also enriched by the presence of the chlorine atom. The chlorine nucleus possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction causes a splitting of the rotational lines, and the analysis of this hyperfine structure yields nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). These constants provide information about the electronic environment around the chlorine nucleus. furman.edu